2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a fluoro-substituted benzene ring, a methoxyphenoxy group, and a but-2-yn-1-yl linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.
Sulfonamide formation: The intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
- 2-(4-fluorophenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
Uniqueness
2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-22-15-9-3-4-10-16(15)23-13-7-6-12-19-24(20,21)17-11-5-2-8-14(17)18/h2-5,8-11,19H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYAVKUHOZWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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